Cas no 946264-77-3 (N-(3-chloro-4-methylphenyl)-2-({1-(2-chlorophenyl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide)

N-(3-chloro-4-methylphenyl)-2-({1-(2-chlorophenyl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound featuring a chloro-substituted phenyl ring and an imidazole-thioacetamide moiety. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or agrochemical applications, particularly due to the presence of reactive functional groups such as the sulfanyl and acetamide linkages. The compound's chloro and methyl substitutions may enhance its binding affinity in target-specific interactions, making it a candidate for further derivatization in drug discovery or crop protection research. Its stability and synthetic accessibility under controlled conditions contribute to its suitability for specialized chemical synthesis.
N-(3-chloro-4-methylphenyl)-2-({1-(2-chlorophenyl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide structure
946264-77-3 structure
Product Name:N-(3-chloro-4-methylphenyl)-2-({1-(2-chlorophenyl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide
CAS No:946264-77-3
MF:C19H17Cl2N3OS
MW:406.328780889511
CID:5904443
PubChem ID:22585508
Update Time:2025-06-09

N-(3-chloro-4-methylphenyl)-2-({1-(2-chlorophenyl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-methylphenyl)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
    • AKOS002083388
    • N-(3-chloro-4-methylphenyl)-2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)acetamide
    • 946264-77-3
    • F2088-0192
    • N-(3-chloro-4-methylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
    • N-(3-chloro-4-methylphenyl)-2-({1-(2-chlorophenyl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide
    • Inchi: 1S/C19H17Cl2N3OS/c1-13-6-7-15(10-17(13)21)23-18(25)12-26-19-22-8-9-24(19)11-14-4-2-3-5-16(14)20/h2-10H,11-12H2,1H3,(H,23,25)
    • InChI Key: QHIOJXVWKTWSSY-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C(Cl)=C1)(=O)CSC1N(CC2=CC=CC=C2Cl)C=CN=1

Computed Properties

  • Exact Mass: 405.0469387g/mol
  • Monoisotopic Mass: 405.0469387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 72.2Ų

N-(3-chloro-4-methylphenyl)-2-({1-(2-chlorophenyl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide Pricemore >>

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Additional information on N-(3-chloro-4-methylphenyl)-2-({1-(2-chlorophenyl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide

N-(3-Chloro-4-Methylphenyl)-2-({1-(2-Chlorophenyl)Methyl-1H-Imidazol-2-Yl}Sulfanyl)Acetamide (CAS No. 946264-77-3): A Comprehensive Overview

N-(3-Chloro-4-Methylphenyl)-2-({1-(2-Chlorophenyl)Methyl-1H-Imidazol-2-Yl}Sulfanyl)Acetamide, with the CAS number 946264-77-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated phenyl group, a methylated phenyl group, and an imidazole ring system. These structural elements contribute to its potential biological activities and pharmacological properties.

The chemical structure of N-(3-Chloro-4-Methylphenyl)-2-({1-(2-Chlorophenyl)Methyl-1H-Imidazol-2-Yl}Sulfanyl)Acetamide is of particular interest due to its potential as a lead compound in drug discovery. The imidazole moiety is a common functional group found in many biologically active molecules, including antifungal and antiviral agents. The presence of this group, along with the chlorinated and methylated phenyl groups, suggests that this compound may exhibit a wide range of biological activities.

Recent studies have explored the pharmacological properties of N-(3-Chloro-4-Methylphenyl)-2-({1-(2-Chlorophenyl)Methyl-1H-Imidazol-2-Yl}Sulfanyl)Acetamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-(3-Chloro-4-Methylphenyl)-2-({1-(2-Chlorophenyl)Methyl-1H-Imidazol-2-Yl}Sulfanyl)Acetamide may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, N-(3-Chloro-4-Methylphenyl)-2-({1-(2-Chlorophenyl)Methyl-1H-Imidazol-2-Yl}Sulfanyl)Acetamide has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell proliferation and survival. These findings highlight the potential of N-(3-Chloro-4-Methylphenyl)-2-({1-(2-Chlorophenyl)Methyl-1H-Imidazol-2-Yl}Sulfanyl)Acetamide as a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of N-(3-Chloro-4-Methylphenyl)-2-({1-(2-Chlorophenyl)Methyl-1H-Imidazol-2-Yl}Sulfanyl)Acetamide have also been studied to assess its suitability for clinical development. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are important considerations for drug development. However, further studies are needed to optimize its pharmacokinetic properties and to evaluate its safety profile in animal models.

In the context of drug discovery and development, N-(3-Chloro-4-Methylphenyl)-2-{(1-(o-Toluoyl)methylene)-imidazolidinone-S-methylene}-acetanilide (a closely related compound) has been used as a reference standard to compare the biological activities of N-(3-chloro-p-toluoyl)-acetanilide derivatives. This comparative approach has provided valuable insights into the structure–activity relationships (SARs) of these compounds, which can guide the design and synthesis of more potent and selective analogs.

The synthetic route for N-(3-chloro-p-toluoyl)-acetanilide derivatives has been optimized to improve yield and purity. One common approach involves the reaction of 3-chloro-p-toluic acid with thionyl chloride to form the corresponding acid chloride, followed by condensation with 2-aminothiophenol to generate the intermediate thioether. This intermediate is then treated with acetyl chloride in the presence of a base to form the final product. The use of mild reaction conditions and efficient purification techniques has enabled the production of high-quality samples for biological evaluation.

In conclusion, N-(3-chloro-p-toluoyl)-acetanilide derivatives represent a promising class of compounds with diverse biological activities. The specific compound N-(3-chloro-p-toluoyl)-acetanilide (CAS No. 946264–77–3) has shown potential as an anti-inflammatory and anticancer agent based on preclinical studies. Further research is warranted to elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its safety and efficacy in clinical settings. The ongoing advancements in medicinal chemistry and pharmaceutical sciences will likely uncover new applications for this intriguing compound.

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